molecular formula C10H12N2 B8291374 4-(2-Amino-ethyl)-2-methyl-benzonitrile

4-(2-Amino-ethyl)-2-methyl-benzonitrile

Cat. No. B8291374
M. Wt: 160.22 g/mol
InChI Key: LWWIIKARFLCKBT-UHFFFAOYSA-N
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Patent
US07655679B2

Procedure details

To a solution of 5.20 g 3-(4-Cyano-3-methyl-phenyl)-propionic acid and 4.57 ml triethylamine in 100 ml tert-butanol 9.10 g diphenylphosphorylazide were given and the mixture heated under reflux overnight. The cooled reaction mixture was evaporated in vacuo. The resulting residue was dissolved in 150 ml ethyl acetate, washed with 50 ml citric acid/brine=1:1 and 50 ml saturated NaHCO3 solution and then dried over MgSO4. The residue was dissolved in 50 ml dichloromethane and 20 ml trifluoroacetic acid were added. The reaction mixture was stirred at room temperature for two hours. The solvent was removed in vacuo. The residue was coevaporated four times with portions of 100 ml toluene. The resulting brown residue was taken up in 50 ml acetonitrile and stirred at room temperature. The solid material was filtered off and dried in vacuo to obtain 2.45 g 4-(2-Amino-ethyl)-2-methyl-benzonitrile as its trifluoroacetate salt. The filtrate was evaporated in vacuo, the resulting residue was taken up in 100 ml diethyl ether and stirred at room temperature. The solid material was filtered off and dried in vacuo to obtain 1.17 g 4-(2-Amino-ethyl)-2-methyl-benzonitrile as its trifluoroacetate salt.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
4.57 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10]C(O)=O)=[CH:5][C:4]=1[CH3:14])#[N:2].C([N:17](CC)CC)C>C(O)(C)(C)C>[NH2:17][CH2:10][CH2:9][C:6]1[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[C:4]([CH3:14])[CH:5]=1

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
C(#N)C1=C(C=C(C=C1)CCC(=O)O)C
Step Two
Name
Quantity
4.57 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in 150 ml ethyl acetate
WASH
Type
WASH
Details
washed with 50 ml citric acid/brine=1:1 and 50 ml saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 50 ml dichloromethane
ADDITION
Type
ADDITION
Details
20 ml trifluoroacetic acid were added
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
STIRRING
Type
STIRRING
Details
stirred at room temperature
FILTRATION
Type
FILTRATION
Details
The solid material was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NCCC1=CC(=C(C#N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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